N-(Cyclopropylmethyl)benzamide
Overview
Description
N-(Cyclopropylmethyl)benzamide: is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a benzamide group attached to a cyclopropylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)benzamide typically involves the reaction of benzoyl chloride with cyclopropylmethylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzoyl chloride+Cyclopropylmethylamine→this compound+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
N-(Cyclopropylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some N-substituted benzamides are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses . This inhibition can lead to the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.
Comparison with Similar Compounds
N-(Cyclopropylmethyl)benzamide can be compared with other similar compounds, such as:
N-(Cyclopropylmethyl)-4-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group, which can enhance its biological activity and stability.
N-(Cyclopropylmethyl)-2-fluorobenzamide: The presence of a fluorine atom can influence the compound’s reactivity and pharmacokinetic properties.
N-(Cyclopropylmethyl)-3-(5-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazol-4-yl)benzamide: This compound contains a triazole ring, which can provide additional sites for interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQMCVPIBZPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478332 | |
Record name | N-(Cyclopropylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756488-62-7 | |
Record name | N-(Cyclopropylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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